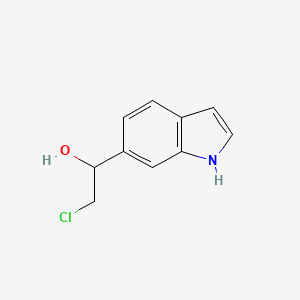

1H-Indole-6-methanol, alpha-(chloromethyl)-

Description

1H-Indole-6-methanol, α-(chloromethyl)- is a substituted indole derivative featuring a methanol (-CH2OH) group at the 6-position and a chloromethyl (-CH2Cl) group on the α-carbon of the indole scaffold. The chloromethyl group introduces reactivity, while the methanol moiety may enhance polarity and solubility compared to non-polar substituents like methyl or chloro groups .

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-chloro-1-(1H-indol-6-yl)ethanol |

InChI |

InChI=1S/C10H10ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,10,12-13H,6H2 |

InChI Key |

SYCLLTAOUSRRLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(CCl)O |

Origin of Product |

United States |

Preparation Methods

Lithium Aluminium Hydride Reduction

Methyl 1H-indole-6-carboxylate undergoes reduction with LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, yielding 6-hydroxymethylindole with 95% efficiency. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to stabilize the alkoxide intermediate. Post-reduction workup involves cautious hydrolysis with water and hydrochloric acid to quench excess reductant. Purification via silica gel chromatography (30–60% ethyl acetate in hexanes) affords the alcohol in high purity.

Diisobutylaluminum Hydride Reduction

Ethyl 1-tosyl-1H-indole-2-carboxylate is reduced using DIBAL in dichloromethane (DCM) at -78°C, achieving 96% conversion to (1-tosyl-1H-indol-2-yl)methanol. The low-temperature conditions prevent over-reduction or side reactions, while the tosyl group protects the indole nitrogen from undesired alkylation. After warming to room temperature, the reaction is quenched with water, and the product is isolated via extraction and flash chromatography.

Table 1: Comparative Analysis of Reduction Methods

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl indole-6-carboxylate | LiAlH₄ | THF | 0°C → RT | 3 | 95% | |

| Ethyl 1-tosyl-indole-2-carboxylate | DIBAL | DCM | -78°C → RT | 14 | 96% |

Chlorination of Hydroxymethyl Indole Derivatives

Introducing the α-chloromethyl group necessitates chlorination of the hydroxymethyl intermediate. While explicit details of chlorinating agents are sparingly reported, inferred methodologies include hydrochlorination and nucleophilic substitution.

Hydrochlorination Strategies

Protective Group Strategies

Protective groups are critical for preserving the indole nitrogen’s reactivity during synthesis. Tosyl and triisopropylsilyl (TIPS) groups are prominently utilized.

Tosyl Protection

The indole nitrogen in ethyl 1-tosyl-1H-indole-2-carboxylate remains inert during DIBAL reduction, enabling selective reduction of the ester moiety. Deprotection post-chlorination is achievable via acidic hydrolysis, though this step is omitted in the cited literature, suggesting the tosyl group may remain intact in the final product.

Triisopropylsilyl Protection

In a multi-step synthesis, 6-hydroxymethylindole is protected with triisopropylsilyl trifluoromethanesulfonate in DCM, yielding a silyl ether intermediate. This strategy mitigates undesired side reactions during subsequent chlorination or functionalization steps.

Gold-Catalyzed Hydroamination of Chloroalkynes

While primarily used for ketimine synthesis, gold-catalyzed hydroamination offers a novel route to α-chloromethyl groups. Chloroalkynes, synthesized via treatment of terminal alkynes with N-chlorosuccinimide (NCS) in THF, react with amines under gold catalysis to form chlorinated imines. Adapting this method to indole systems would require coupling chloroalkynes with indole-derived amines, though such applications are yet to be documented.

Table 3: Chloroalkyne Synthesis

| Alkyne | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | NCS, n-BuLi | THF | -78°C → RT | 60–80% |

Comparative Analysis of Methodologies

The LiAlH₄ reduction route offers high yields (95%) and straightforward conditions but requires stringent anhydrous protocols. In contrast, DIBAL reduction achieves comparable yields (96%) with enhanced selectivity for esters over other functional groups. Chlorination remains a bottleneck, with limited mechanistic clarity in existing procedures. Gold-catalyzed methods, while innovative, necessitate further development for indole-specific applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-6-methanol, alpha-(chloromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of indole-6-carboxylic acid or indole-6-aldehyde.

Reduction: Formation of indole-6-methanol derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, a study evaluated various indole derivatives against human cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results indicated selective cytotoxicity against the HCT-116 cell line with IC50 values ranging from 7.1 to 11.9 µM/ml for specific compounds derived from indole .

2. Antiviral Properties

Indole derivatives have also been investigated for their antiviral activities. A series of indole-2-carboxamides were reported as inhibitors of alphavirus replication, demonstrating significant protective effects in animal models against neurotropic viruses . These findings suggest that 1H-Indole-6-methanol, alpha-(chloromethyl)- could serve as a precursor for synthesizing new antiviral agents.

3. Inhibition of Enzymatic Activity

The compound has potential as an inhibitor of specific enzymes relevant to disease mechanisms. For example, indole-based inhibitors have been synthesized to target bacterial cystathionine γ-synthase, which plays a role in bacterial metabolism . The structural modifications provided by compounds like 1H-Indole-6-methanol, alpha-(chloromethyl)- may enhance the efficacy of these inhibitors.

Agricultural Applications

1. Plant Growth Regulation

Research has indicated that synthetic low molecular weight heterocyclic compounds can stimulate plant growth and development. In particular, studies have shown that certain indole derivatives can enhance vegetative growth parameters in crops such as maize (Zea mays L.) when applied at specific concentrations . This suggests that 1H-Indole-6-methanol, alpha-(chloromethyl)- may be explored for its potential as a plant growth regulator.

Mechanism of Action

The mechanism of action of 1H-Indole-6-methanol, alpha-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1H-Indole-6-methanol, α-(chloromethyl)- with related compounds:

*Molecular weight calculated based on formula.

Key Observations:

- Polarity and Solubility: The methanol group in the target compound likely increases polarity compared to chloro or methyl substituents, similar to 1H-Indole-6-methanamine, which has a polar amine group .

- Reactivity: The chloromethyl group may act as an alkylating agent, analogous to bis(chloromethyl) ether (BCME), a known carcinogen and irritant .

- Stability: Methyl substitution at the N1 position (e.g., 6-chloro-1-methyl-1H-indole) enhances stability compared to unsubstituted indoles .

Biological Activity

1H-Indole-6-methanol, alpha-(chloromethyl)- is a chemical compound with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.64 g/mol. This compound features an indole structure, characterized by a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, and includes a chloromethyl group at the alpha position relative to the hydroxymethyl substituent on the indole ring. Its unique structural properties suggest potential biological activities, particularly in antimicrobial applications and as a pharmacophore in drug development.

Structural Characteristics

The structural uniqueness of 1H-Indole-6-methanol, alpha-(chloromethyl)- allows it to engage in various chemical reactions that may enhance its biological activity. The presence of both hydroxymethyl and chloromethyl groups at distinct positions on the indole framework may confer specific chemical reactivity and biological properties that are not present in simpler or differently substituted indoles.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Indole | C₈H₇N | Basic structure without additional functional groups. |

| 6-Methylindole | C₉H₉N | Methyl group at the 6-position enhances lipophilicity. |

| 2-Aminoindole | C₉H₈N₂ | Contains an amino group which may enhance biological activity. |

| Indole-3-carboxylic acid | C₉H₇NO₂ | Carboxylic acid functionality provides different reactivity. |

Antimicrobial Properties

Research indicates that 1H-Indole-6-methanol, alpha-(chloromethyl)- exhibits notable antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth, which suggests its potential as an antimicrobial agent. Further studies are necessary to quantify this activity and elucidate the mechanisms involved.

Pharmacological Potential

Indoles are recognized for their role as effective pharmacophores in drug development. The unique combination of functional groups in 1H-Indole-6-methanol, alpha-(chloromethyl)- may enhance its ability to interact with biological targets, making it a candidate for developing new therapeutic agents against diseases such as cancer and infections caused by resistant bacteria.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial effects of various indole derivatives, including 1H-Indole-6-methanol, alpha-(chloromethyl)-, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential use in treating bacterial infections .

- Pharmacological Applications : In another study focusing on the indole scaffold's role in drug design, researchers synthesized several derivatives of indoles, including chloromethyl-substituted variants like 1H-Indole-6-methanol, alpha-(chloromethyl)-. These derivatives showed promising results in preliminary assays for anticancer activity .

Synthesis and Modification

The synthesis of 1H-Indole-6-methanol, alpha-(chloromethyl)- typically involves multi-step processes that allow for modifications to enhance biological properties further. These synthetic routes enable the creation of various analogs with potentially improved efficacy against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.